prolificin A

Description

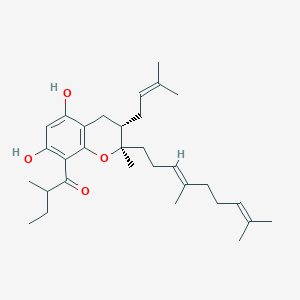

Prolificin A is a bioactive secondary metabolite identified in Hypericum species, particularly Hypericum erectum (Xiao Lian Qiao), through advanced metabolomic and chemometric analyses . Studies utilizing orthogonal partial least squares-discriminant analysis (OPLS-DA) models have highlighted this compound as a key discriminatory compound in H. erectum, where its abundance correlates with the plant’s bioactivity .

Properties

Molecular Formula |

C31H46O4 |

|---|---|

Molecular Weight |

482.7 g/mol |

IUPAC Name |

1-[(2R,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5,7-dihydroxy-2-methyl-3-(3-methylbut-2-enyl)-3,4-dihydrochromen-8-yl]-2-methylbutan-1-one |

InChI |

InChI=1S/C31H46O4/c1-9-23(7)29(34)28-27(33)19-26(32)25-18-24(16-15-21(4)5)31(8,35-30(25)28)17-11-14-22(6)13-10-12-20(2)3/h12,14-15,19,23-24,32-33H,9-11,13,16-18H2,1-8H3/b22-14+/t23?,24-,31+/m0/s1 |

InChI Key |

KNWRSKBHVUABNU-YIYKOETFSA-N |

Isomeric SMILES |

CCC(C)C(=O)C1=C(C=C(C2=C1O[C@]([C@H](C2)CC=C(C)C)(C)CC/C=C(\C)/CCC=C(C)C)O)O |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C2=C1OC(C(C2)CC=C(C)C)(C)CCC=C(C)CCC=C(C)C)O)O |

Synonyms |

prolificin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Prolificin A belongs to a class of cytotoxic metabolites found in Hypericum species. Below, it is compared with structurally and functionally related compounds, including Petiolin A and Hypercohin G , based on their biological activities, distribution, and research significance.

Table 1: Comparative Analysis of this compound and Related Compounds

Structural and Functional Insights

Cytotoxic Activity: this compound and Petiolin A are both exclusive to species with pronounced cytotoxic effects (H. erectum and H. petiolulatum, respectively). Their presence in these species suggests specialized roles in defense mechanisms or growth regulation . Hypercohin G, while also cytotoxic, is found in H. perforatum, which additionally produces anti-malarial compounds like hypericin and xanthones. This indicates functional diversification within the same genus .

Anti-Malarial and Anti-Inflammatory Roles :

- Unlike this compound, H. perforatum’s bioactivity extends beyond cytotoxicity due to compounds like pseudohypericin (anti-inflammatory) and hyperforin (anti-malarial) . This compound’s role appears more specialized, focusing on tumor cell inhibition.

Metabolomic Differentiation: OPLS-DA models classify this compound, Petiolin A, and Hypercohin G as biomarkers for their respective species, underscoring their diagnostic value in chemotaxonomy . Quantitative differences in their concentrations directly correlate with variations in bioactivity across species.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.